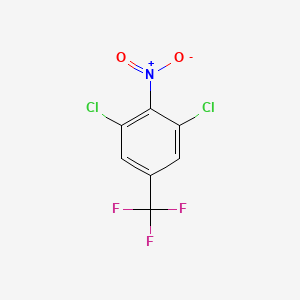

1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C7H2Cl2F3NO2 |

|---|---|

Molecular Weight |

259.99 g/mol |

IUPAC Name |

1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H |

InChI Key |

SXVXTLYDPQSPIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene

General Synthetic Strategy

The synthesis typically involves nitration of a chlorinated trifluoromethylbenzene precursor. The key steps include:

- Starting from 2-chloro-5-(trifluoromethyl)benzene or related derivatives.

- Electrophilic aromatic substitution by nitration to introduce the nitro group.

- Further chlorination if necessary to achieve the 1,3-dichloro substitution pattern.

This approach leverages the directing effects of substituents on the benzene ring to achieve regioselective substitution.

Detailed Synthetic Route

Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)benzene

- A mixture of 2-chloro-(trifluoromethyl)benzene and concentrated sulfuric acid is treated with a nitrating mixture composed of nitric acid and sulfuric acid.

- The reaction is performed at low temperatures (around 15°C) to control regioselectivity and minimize side reactions.

- The product obtained is primarily 2-chloro-5-nitro-(trifluoromethyl)benzene with high yield (~93.4%).

Step 2: Chlorination to Introduce the Second Chlorine Atom

- The nitrated intermediate, 2-chloro-5-nitro-(trifluoromethyl)benzene, is subjected to chlorination in an iron autoclave at elevated temperature (125°C) for 24 hours.

- Chlorine gas is used as the chlorinating agent, with antimony(V) chloride as a halogen carrier catalyst.

- This step introduces the second chlorine atom at the 3-position, yielding this compound.

- The reaction mixture is worked up by washing with sodium hydrogen sulfite, steam distillation, and drying over anhydrous sodium sulfite.

- The yield for this chlorination step is moderate (~38.5%).

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | 2-chloro-(trifluoromethyl)benzene, H2SO4, HNO3 | 15°C | Not specified | 93.4 | Controlled temperature nitration |

| Chlorination | Cl2, Fe autoclave, SbCl5 catalyst | 125°C | 24 hours | 38.5 | Requires halogen carrier, moderate yield |

Alternative and Related Preparations

While direct literature on this compound is limited, related compounds such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide derivatives have been prepared via nitration of trifluoromethyl-substituted benzonitriles followed by functional group transformations. These methods provide insight into regioselective nitration and substitution patterns on trifluoromethyl-substituted aromatic rings.

Purification and Characterization

- The crude products after nitration and chlorination are typically purified by steam distillation and recrystallization.

- Drying agents such as anhydrous sodium sulfite are used to remove residual moisture.

- Characterization includes melting point determination, NMR spectroscopy (1H and 13C), and elemental analysis to confirm substitution patterns and purity.

Summary Table of Preparation Methods

| Compound | Starting Material | Key Reactions | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | 2-Chloro-(trifluoromethyl)benzene | Nitration, Chlorination | Nitration at 15°C; Chlorination at 125°C, 24 h | Nitration: 93.4; Chlorination: 38.5 |

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups.

Reduction: Conversion of nitro groups to amines.

Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Amines: Formed from the reduction of nitro groups.

Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential as a building block in the design of biologically active molecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known to enhance biological activity.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form amines, which can then interact with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making this compound a valuable building block in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 777-37-7)

- Similarity : 0.97 (structural isomer) .

- Molecular Formula: C₇H₂Cl₂F₃NO₂ (identical to the target compound).

- Key Differences : The chlorine atoms are at positions 1 and 2 (vs. 1 and 3 in the target compound), altering steric hindrance and electronic effects. This positional change may reduce stability in nucleophilic substitution reactions due to proximity of substituents.

1-Chloro-3-nitro-5-(trifluoromethyl)benzene (CAS 400-67-9)

Functional Group Variants

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5)

- Molecular Formula : C₇H₃Cl₂F₃.

- Molecular Weight : 215 g/mol .

- Key Differences : Absence of the nitro group reduces polarity and reactivity. The lower molecular weight (215 vs. 260) and simpler structure make it less suitable for applications requiring electron-deficient aromatic systems.

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)

- Molecular Formula: C₇H₅Cl₂NO₃.

- Molecular Weight : 222.03 g/mol .

- Key Differences : Replacement of -CF₃ with -OCH₃ (methoxy) introduces electron-donating effects, opposing the electron-withdrawing nature of -CF₃. This drastically alters solubility and reactivity in electrophilic substitution reactions.

Reactivity and Application Comparisons

- Derivatization Efficiency : Studies on polyamine derivatization show that nitro- and trifluoromethyl-substituted reagents (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) exhibit superior reactivity due to strong electron-withdrawing effects, enhancing stability in chromatographic analysis . The target compound’s nitro and -CF₃ groups likely confer similar advantages in synthetic applications.

Data Table: Key Properties of Target Compound and Analogs

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | 1806367-59-8 | C₇H₂Cl₂F₃NO₂ | 260 | 258.6±40.0 | 1.638±0.06 | 1,3-Cl; 2-NO₂; 5-CF₃ |

| 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | 777-37-7 | C₇H₂Cl₂F₃NO₂ | 260 | N/A | N/A | 1,2-Cl; 5-NO₂; 3-CF₃ |

| 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | 400-67-9 | C₇H₃ClF₃NO₂ | 233.5 | N/A | N/A | 1-Cl; 3-NO₂; 5-CF₃ |

| 1,3-Dichloro-2-(trifluoromethyl)benzene | 104359-35-5 | C₇H₃Cl₂F₃ | 215 | N/A | N/A | 1,3-Cl; 2-CF₃ |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | 74672-01-8 | C₇H₅Cl₂NO₃ | 222.03 | N/A | N/A | 1,5-Cl; 2-NO₂; 3-OCH₃ |

Research Findings and Implications

- Electronic Effects: The nitro group (-NO₂) in the target compound strongly withdraws electrons, activating the ring for nucleophilic aromatic substitution, while -CF₃ further stabilizes intermediates. Analogs lacking these groups (e.g., 1,3-Dichloro-2-(trifluoromethyl)benzene) show reduced reactivity .

- Environmental Impact : QSAR (Quantitative Structure-Activity Relationship) studies suggest nitro and halogen substituents increase persistence in environmental matrices, necessitating careful waste management .

- Synthetic Utility : Positional isomers like 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene may offer divergent regioselectivity in coupling reactions, expanding access to complex heterocycles .

Biological Activity

1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant biological activity. Its structural components, particularly the trifluoromethyl group and nitro group, contribute to its interaction with various biological systems. This article reviews its biological activity, including mechanisms of action, toxicity, and potential applications in pharmaceuticals and agriculture.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

- Case Study : A study showed that this compound had a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Antitubercular Activity

This compound serves as a precursor for synthesizing benzothiazinones, a class of compounds known for their antitubercular properties.

- Research Findings : In vitro studies highlighted that derivatives synthesized from this compound exhibited activity against Mycobacterium tuberculosis, specifically targeting the enzyme DprE1, crucial for mycobacterial cell wall synthesis .

Toxicity and Environmental Impact

The biological activity of this compound must be balanced with its toxicity profile. Studies have shown that halogenated compounds can exhibit varying degrees of toxicity to non-target organisms.

- Toxicological Data : The compound has been assessed for its environmental persistence and bioaccumulation potential. It is important to monitor its use in agricultural settings to mitigate ecological risks .

Comparative Biological Activity Table

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 12.5 | Staphylococcus aureus | Antibacterial |

| Benzothiazinones (derivatives) | Varies | Mycobacterium tuberculosis | Antitubercular |

Q & A

Q. What are the common synthetic routes for 1,3-dichloro-2-nitro-5-(trifluoromethyl)benzene?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Trifluoromethylation : Copper-mediated coupling reactions using trifluoromethyl sulfonium salts (e.g., with aryl boronic acids) to introduce the CF₃ group .

- Chlorination : Electrophilic aromatic substitution (EAS) with Cl₂ in the presence of Lewis acids (e.g., FeCl₃) to add chlorine atoms at positions 1 and 3.

- Nitration : Directed nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group at position 2.

Example Protocol: Aryl boronic acid intermediates are reacted with CF₃ reagents in acetonitrile at 80°C for 12 hours, followed by purification via column chromatography .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., δ 7.48 ppm for para-substituted protons), while ¹⁹F NMR confirms the CF₃ group (δ -61.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 279.93 for C₇H₂Cl₂F₃NO₂⁺).

- X-ray Crystallography : SHELX software refines crystal structures to resolve substituent positions and bond angles .

Q. How are the physical properties (e.g., solubility, melting point) determined experimentally?

Methodological Answer:

- Solubility : Tested in polar (DMSO, DCM) and non-polar solvents (hexane) via gradual titration under sonication.

- Melting Point : Measured using a capillary tube apparatus (reported range: 65–67°C for analogous CF₃-substituted benzenes) .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Methodological Answer: The trifluoromethyl (CF₃) group is a strong meta-directing, deactivating substituent due to its electron-withdrawing nature. Nitration occurs preferentially at the ortho position relative to chlorine atoms, as demonstrated by kinetic studies showing a 40,000-fold slower reaction rate compared to benzene . Computational modeling (e.g., DFT calculations) can further predict regioselectivity by analyzing charge distribution.

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Methodological Answer: Discrepancies often arise from:

- Reagent Purity : Impurities in CF₃ sources (e.g., sulfonium salts) reduce yields. Use HPLC-grade solvents and recrystallized reagents.

- Reaction Conditions : Optimize temperature (e.g., 80°C vs. 100°C) and catalyst loading (e.g., 5 mol% CuI vs. 10 mol%) to minimize side products like dehalogenated derivatives .

- Analytical Validation : Cross-validate results using multiple techniques (e.g., GC-MS and ¹⁹F NMR) to confirm product identity .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Low solubility in common solvents necessitates vapor diffusion methods (e.g., ether layered into DCM solutions).

- Data Refinement : SHELXL software handles heavy atoms (Cl, F) by refining anisotropic displacement parameters. Twinning or disorder in nitro groups requires manual adjustment of occupancy factors .

Example: A recent study resolved positional disorder in the nitro group using high-resolution synchrotron data (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.